molecular formula C17H12O3 B5630335 3-benzoyl-6-methylchromen-4-one

3-benzoyl-6-methylchromen-4-one

Cat. No.: B5630335
M. Wt: 264.27 g/mol
InChI Key: DMALYLRPTGKCEK-UHFFFAOYSA-N
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Description

3-benzoyl-6-methylchromen-4-one is a heterocyclic compound that belongs to the chromenone family. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for the synthesis of novel therapeutic agents . The structure of this compound consists of a benzene ring fused with a dihydropyran ring, with a benzoyl group at the 3-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-benzoyl-6-methylchromen-4-one involves the reaction of substituted 2-hydroxychalcones with β-ketoesters. This reaction is typically promoted by a mild base such as cesium carbonate (Cs₂CO₃) and involves a domino sequence of Michael addition, intramolecular aldol condensation, oxidative aromatization, and lactonization . The reaction conditions are generally mild, and the products can be purified through simple recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production, with optimization of reaction conditions to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-6-methylchromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the chromenone ring, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 3-benzoyl-6-methylchromen-4-one involves its interaction with specific molecular targets and pathways. For example, some chromanone derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AchE) and pteridine reductase-1, leading to antiparasitic and neuroprotective effects . The compound’s structure allows it to bind to these targets and modulate their activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzoyl-6-methylchromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzoyl group at the 3-position and the methyl group at the 6-position enhances its potential as a therapeutic agent and a versatile scaffold for further chemical modifications .

Properties

IUPAC Name

3-benzoyl-6-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c1-11-7-8-15-13(9-11)17(19)14(10-20-15)16(18)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMALYLRPTGKCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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